5-(4-Aminophenoxy)-2-nitrobenzonitrile
Description
Properties
IUPAC Name |
5-(4-aminophenoxy)-2-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3/c14-8-9-7-12(5-6-13(9)16(17)18)19-11-3-1-10(15)2-4-11/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFSOOUTVWZXFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC(=C(C=C2)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
- 4-Chloro-2-nitrobenzonitrile is commonly used as the electrophilic aromatic substrate. It can be synthesized via copper(I) cyanide-mediated cyanation of 2,5-dichloronitrobenzene in solvents like N,N-dimethylformamide (DMF) at elevated temperatures (140–170 °C). The reaction proceeds with moderate to good yields (43–70%) depending on reaction time, temperature, and additives such as potassium cyanide or sodium cyanide (Table 1).
| Example | 2,5-Dichloronitrobenzene (mol) | CuCN (mol) | Inorganic Cyanide (mol) | Solvent (mol) | Time (hr) | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 3 | 1 | 1.1 | -- | 3.25 | 3 | Reflux | 60.1 |
| 7 | 1 | 1.0 | 0.1 (KCN) | 5.0 | 6 | Reflux | 70.0 |
Table 1: Synthesis of 4-chloro-2-nitrobenzonitrile via cyanation of 2,5-dichloronitrobenzene
Nucleophilic Aromatic Substitution
The substitution of the chlorine atom in 4-chloro-2-nitrobenzonitrile by the 4-aminophenoxy group is typically conducted under basic conditions. Potassium carbonate is a common base, and polar aprotic solvents such as DMF are preferred to facilitate the SNAr reaction.
The reaction proceeds via the displacement of the chlorine substituent by the nucleophilic oxygen of 4-aminophenol, yielding this compound.
Elevated temperatures (e.g., 80–120 °C) are often used to drive the reaction to completion.
Purification is commonly achieved by recrystallization or chromatographic techniques to isolate the product as a yellow solid with high purity.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Base | Potassium carbonate | Facilitates deprotonation of phenol |
| Solvent | Dimethylformamide (DMF) | Polar aprotic, high boiling point |
| Temperature | 80–120 °C | Elevated to improve reaction rate |
| Reaction Time | 4–12 hours | Depends on scale and substrate purity |
| Purification | Recrystallization, flash chromatography | Ensures high purity of final product |
Table 2: Typical reaction conditions for nucleophilic aromatic substitution in the synthesis of this compound
Industrial and Large-Scale Considerations
For industrial scale synthesis, continuous flow reactors may be employed to enhance control over reaction parameters and improve yield consistency.
The use of stoichiometric amounts of reagents and solvents is optimized to minimize waste and cost.
Purification steps are scaled accordingly, often relying on crystallization rather than chromatography to reduce solvent use and cost.
Safety considerations are critical when handling cyanide reagents and nitro compounds, requiring appropriate containment and neutralization protocols.
Summary of Research Findings
The nucleophilic aromatic substitution of 4-chloro-2-nitrobenzonitrile with 4-aminophenol under basic conditions in DMF is the most straightforward and efficient preparation method for this compound.
The precursor 4-chloro-2-nitrobenzonitrile can be efficiently synthesized via copper(I) cyanide-mediated cyanation of 2,5-dichloronitrobenzene, with yields up to 70% under optimized conditions.
Reaction parameters such as temperature, base concentration, and solvent choice significantly influence the yield and purity of the final product.
Purification by recrystallization or chromatography yields the compound as a yellow solid suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
5-(4-Aminophenoxy)-2-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: 5-(4-Aminophenoxy)-2-aminobenzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Aminophenoxy)-2-nitrobenzonitrile has several applications in scientific research:
Materials Science: Used in the synthesis of polyimides and other polymers with high thermal stability and mechanical strength.
Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds, including anticancer agents.
Chemical Research: Employed as a building block in the synthesis of complex organic molecules for various research purposes.
Mechanism of Action
The mechanism of action of 5-(4-Aminophenoxy)-2-nitrobenzonitrile in biological systems involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit certain enzymes or receptors, leading to therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 5-(4-Aminophenoxy)-2-nitrobenzonitrile with five structurally related nitrobenzonitrile derivatives:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 5-(4-aminophenoxy)-2-nitrobenzonitrile, and how can reaction conditions be optimized?
- Answer : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, intermediate nitrobenzonitrile derivatives (e.g., 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile) are synthesized via nitro-group retention and subsequent functionalization . Optimization includes adjusting solvent polarity (e.g., dichloromethane or DMF), temperature (room temperature to 80°C), and catalysts (e.g., Pd for cross-coupling). Monitoring reaction progress via TLC or HPLC is critical to minimize byproducts.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key features should be analyzed?
- Answer :
- NMR : Analyze aromatic proton splitting patterns (e.g., coupling constants for nitro and aminophenoxy groups). The nitrile group (C≡N) appears as a sharp singlet at ~110 ppm in NMR .
- IR : Identify stretches for -NO (~1520 cm), -C≡N (~2240 cm), and aromatic C-O-C (~1250 cm) .
- Mass Spectrometry : Exact mass analysis (e.g., HRMS) confirms molecular formula; fragmentation patterns reveal stability of the nitro-phenoxy linkage .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies to evaluate substituent effects on bioactivity?
- Answer :
- Comparative Functional Group Analysis : Replace the 4-aminophenoxy group with electron-withdrawing (e.g., -CF) or electron-donating (e.g., -OCH) groups to assess changes in receptor binding or solubility .
- Biological Assays : Test derivatives against target enzymes (e.g., kinases) using IC measurements. For example, nitrobenzonitriles are intermediates in EGFR inhibitors like gefitinib, where substituent polarity impacts cellular uptake .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions between modified structures and active sites .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for nitrobenzonitrile derivatives?
- Answer :
- Metabolic Stability Tests : Assess hepatic metabolism using microsomal assays to identify unstable metabolites that reduce in vivo activity.
- Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution. For example, nitro groups may undergo reduction in vivo, altering efficacy .
- Formulation Adjustments : Use liposomal encapsulation or prodrug strategies to enhance delivery, as seen with similar nitrile-containing drugs .
Q. How can researchers address discrepancies in reported biological activities of structurally analogous compounds?
- Answer :
- Standardized Assay Conditions : Control variables like pH, temperature, and cell lines. For instance, fluorobenzonitrile analogs show variable IC values depending on assay pH .
- Data Replication : Validate results across multiple labs using shared reference compounds (e.g., 4-amino-2-fluorobenzonitrile as a control) .
- Meta-Analysis : Pool data from PubChem and NIST to identify trends, such as increased activity with para-substituted electron-donating groups .
Methodological Guidance
Q. What analytical approaches are recommended for detecting trace impurities in this compound?
- Answer :
- HPLC-MS : Use reverse-phase C18 columns with UV detection at 254 nm. Compare retention times against known intermediates (e.g., unreacted 4-aminophenol) .
- Elemental Analysis : Verify purity by quantifying %C, %H, %N, and resolving deviations >0.3% .
Q. How should researchers optimize reaction yields for large-scale synthesis?
- Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
